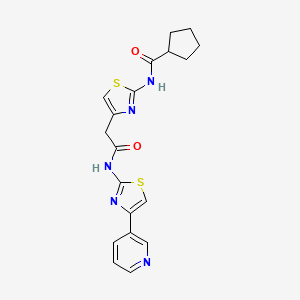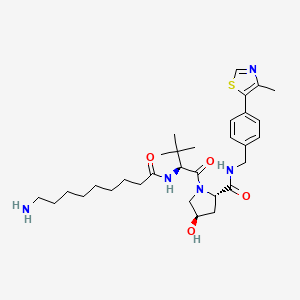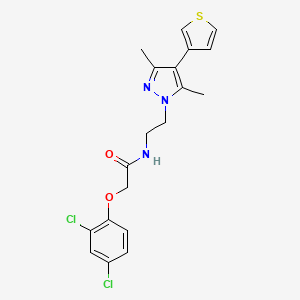![molecular formula C13H6O5 B3012623 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid CAS No. 1146-73-2](/img/structure/B3012623.png)
1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid is a compound that belongs to the class of isochromenes, which are heterocyclic compounds characterized by a fused benzene and pyran ring system. The specific structure of this compound includes a 1,3-dioxo arrangement, indicating the presence of two ketone groups, and a carboxylic acid moiety at the sixth position of the benzo-fused ring system.
Synthesis Analysis
The synthesis of related isochromene compounds has been explored in various studies. For instance, a one-pot, three-reaction cascade has been developed to synthesize novel tricyclic 2,4-dihydro-1H-benzo[f]isochromene compounds, demonstrating an atom economical approach using aldehydes and diols under Lewis acid conditions . Another study describes the synthesis of a 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene derivative, highlighting the use of a dual role Pd(II) catalyst in the key step of forming 1,3-disubstituted cyclic alkenyl ether .
Molecular Structure Analysis
Chemical Reactions Analysis
Isochromene compounds can undergo various chemical reactions. For example, the synthesis of 1,3-dioxin-4-ones, which are related to the isochromene structure, involves the reaction of formyl Meldrum's acid with alcohols and subsequent treatment with ketones to yield dioxinone-5-carboxylates . Additionally, carbanion-induced base-catalyzed synthesis has been used to create highly functionalized isothiochromenes and benzo[c]thiochromenes through ring-transformation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isochromene derivatives can be inferred from related compounds. For instance, yttrium benzene dicarboxylates with isochromene-like structures have been synthesized, and their luminescent properties have been studied, showing bathochromic and hypsochromic shifts . The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which share a similar ring system, has been reported, and their properties were studied following hydrolysis from their ester precursors .
Scientific Research Applications
Synthesis and Antitumor Properties
1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid derivatives have been explored for their potential in synthesizing novel antitumor agents. For instance, a method was developed for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylaminopropyl)amide, highlighting the compound's significance in medicinal chemistry due to its dual role in catalysis and potential antitumor properties (Mondal et al., 2003). Another study presented a straightforward synthesis of 3-substituted 1H-benzo[g]isochromene-5,10-diones, which exhibited cytotoxic activity against different cancer cell lines, underscoring their anticancer properties (Thi et al., 2015).
Coordination Polymers and Photophysical Properties
Derivatives of this compound have been used in the synthesis of lanthanide-based coordination polymers. These polymers are notable for their unique structural features and photophysical properties, making them relevant for applications in materials science (Sivakumar et al., 2011).
Electrochemical Synthesis and Applications
The electrochemical behavior of related compounds has been studied for the synthesis of new benzofuran derivatives, indicating the versatility of these compounds in organic synthesis and potential applications in developing electrochemical sensors or devices (Moghaddam et al., 2006).
Organotin Carboxylates Synthesis and Characterization
Research has also focused on the synthesis and characterization of organotin(IV) carboxylates based on amide carboxylic acids. These studies provide insights into the molecular structures and supramolecular architectures of such compounds, further expanding their applications in materials science and coordination chemistry (Xiao et al., 2013).
Luminescent Properties and Energy Storage
Additionally, lanthanide-based coordination polymers derived from isochromene carboxylic acids have been synthesized, with studies highlighting their structures, luminescent properties, and potential applications in energy storage and conversion (Yang et al., 2007).
properties
IUPAC Name |
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6O5/c14-11(15)7-4-5-9-10-6(7)2-1-3-8(10)12(16)18-13(9)17/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKTVKVVIFKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)
amine](/img/structure/B3012546.png)
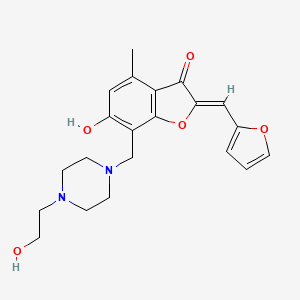
![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)
![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)
![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
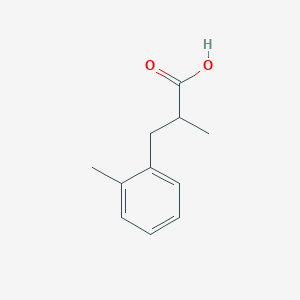
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)
